

3-Amino-1,2,4-triazine hydrogen bonding network

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

Cat. No.: S595112

Get Quote

Crystal Structure and Hydrogen Bonding

In its crystalline form, **3-Amino-1,2,4-triazine** molecules form extensive hydrogen-bonded chains that are nearly parallel to the crystal's **b-axis** [1]. Each molecule participates in **four hydrogen bonds**, acting twice as a donor and twice as an acceptor [1]. The molecules are planar and parallel to each other within a stack, with a short interplanar distance of approximately **2.88 Å**, indicating significant **π - π interactions** that contribute to the stability of the crystal packing [1].

The table below summarizes the key hydrogen bonds observed in the crystal structure of the pure compound and a representative coordination complex [1] [2]:

Bond Type	Role in Network	Distance (Å) / Angle (°)	Function / Consequence
N-H...N (Amino to Ring N)	Forms molecular chains	D-H: ~0.84, H...A: ~2.10, D...A: ~2.93 [2]	Creates zigzag chains & R₃³(9) motifs [2]
O-H...N (Water to Ring N)	Links metal complexes & organic moieties	D-H: ~0.82, H...A: ~2.02, D...A: ~2.83 [2]	Integrates triazine into 3D supramolecular framework [2]

Bond Type	Role in Network	Distance (Å) / Angle (°)	Function / Consequence
O–H···O (Water to Nitrate)	Connects adjacent metal complexes	D–H: ~0.83, H···A: ~2.04, D···A: ~2.86 [2]	Forms cyclic $R_2^2(8)$ ring motifs [2]
Weak C–H···O	Additional stabilization	C···O: ~3.33-3.48 [2]	Further stabilizes crystal packing [2]
π - π Stacking	Stabilizes molecular stacks	~2.88 Å interplanar distance [1]	Enhances crystal cohesion [1]

The distortion of the 1,2,4-triazine ring from an ideal hexagonal shape, particularly the smaller C–N–C internal angle, is primarily due to the steric effect of lone-pair electrons on the ring nitrogen atoms. This distortion is present in both the crystal structure and gas-phase calculations, though hydrogen bonding in the crystal further influences the geometry [1].

Experimental and Computational Analysis

The hydrogen bonding network can be characterized using several experimental and computational techniques:

- **Single-Crystal X-Ray Diffraction (XRD):** This is the primary method for determining the precise crystal structure. Data collection can be performed on diffractometers like the Siemens P4, and structures are solved and refined using software suites like SHELX [1].
- **Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy** are used to study the effects of hydrogen bonding on molecular vibrations. Spectra should be recorded for the solid state (e.g., in a KBr disc) and in various solvents to analyze solvation effects [3].
- **Computational Modeling: Density Functional Theory (DFT) and MP2** methods with basis sets like 6-311++G(d,p) are used to optimize molecular geometry and calculate vibrational frequencies. The Polarizable Continuum Model (PCM) is applied to simulate solvent effects, allowing for a direct comparison with experimental data from different solvents [3].
- **Hirshfeld Surface Analysis:** This computational tool, implemented in software like CrystalExplorer, visualizes and quantifies intermolecular interactions on the surface of a molecule in a crystal. For **3-Amino-1,2,4-triazine** in a neodymium complex, analyses show that **N···H/H···N interactions** (42.9%) and **H···H interactions** (20.6%) are the major contributors to the crystal surface [2].

Application in Drug Discovery

The **3-amino-1,2,4-triazine** scaffold is significant in medicinal chemistry. A recent study developed a library of derivatives as novel **Pyruvate Dehydrogenase Kinase (PDK) inhibitors** [4]. PDKs are enzymes involved in cancer cell metabolic reprogramming (the Warburg effect), and their inhibition is a promising therapeutic strategy, particularly for aggressive **KRAS-mutant pancreatic ductal adenocarcinoma (PDAC)** [4].

The synthesis involves a **molecular hybridization approach**, combining the triazine core with indole moieties. The key synthetic step is a ring-closure reaction of bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate to form the triazine derivatives [4]. These compounds showed potent and **subtype-selective inhibition** against PDK1 and PDK4 isoforms in biochemical assays, induced cancer cell death at low micromolar concentrations in 2D and 3D cellular models, and demonstrated efficacy in vivo with a favorable tolerability profile [4]. The hydrogen-bonding capacity of the triazine core is crucial for its interaction with the target proteins.

Diagram of Hydrogen Bonding Network

The following Graphviz diagram illustrates the primary hydrogen-bonded chain formation and key intermolecular interactions in the crystal structure of **3-Amino-1,2,4-triazine**.

This network showcases the one-dimensional chains formed via primary N–H \cdots N bonds, stabilized by π - π stacking and other interactions that extend the structure into higher dimensions [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. (IUCr) 3 - Amino - 1 , 2 , 4 - triazine [journals.iucr.org]
2. Crystal structure and Hirshfeld surface analysis of the 1 : 3 adduct of... [pmc.ncbi.nlm.nih.gov]

3. Theoretical and experimental study of solvent effects on the ... [sciencedirect.com]

4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [3-Amino-1,2,4-triazine hydrogen bonding network]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b595112#3-amino-1-2-4-triazine-hydrogen-bonding-network>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com